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molecular formula C18H32O2SSn B178495 Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane CAS No. 175922-79-9

Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane

Cat. No. B178495
M. Wt: 431.2 g/mol
InChI Key: SQRICDVGYLFTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382424B2

Procedure details

1.5M n-BuLi in hexane (53 mL, 80 mmol) was added in small portions to a solution of 2,3-dihydrothieno[3,4-b][1,4]dioxine (10.00 g, 80 mmol) and tetramethylethylenediamine (12.0 mL, 80 mmol) in tetrahydrofuran (100 mL) stirred under argon and cooled in a dry ice/acetone bath. The reaction mixture was heated to 35° C., stirred at this temperature for 1 hour, and then cooled in a dry ice/acetone bath. Tributylstannyl chloride (20.3 mL), 75 mmol was then added, the mixture was allowed to warm up, and it was left at room temperature for 16 hours. The volatiles were removed under reduced pressure. The residue was diluted with toluene (100 mL) and chromatographed using a column filled with silica gel (500 mL) washed with 2% triethylamine in hexane (500 mL) to give tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane (12.17 g, 40%) of high purity. 1H NMR (400 MHz, CDCl3): δ 6.57 (s, 1H, thiophene), 4.15 (m, 4H, OCH2CH2O), 1.53 (m, 6H, Bu), 1.32 (quintet, J=7.3 Hz, 6H, Bu), 1.09 (m, 6H, Bu), 0.88 (t, J=7.3 Hz, 9H, Bu).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Tributylstannyl chloride
Quantity
20.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.CCCCCC.[O:12]1[CH2:17][CH2:16][O:15][C:14]2=[CH:18][S:19][CH:20]=[C:13]12.CN(C)CCN(C)C.[CH2:29]([Sn:33](Cl)([CH2:38][CH2:39][CH2:40][CH3:41])[CH2:34][CH2:35][CH2:36][CH3:37])[CH2:30][CH2:31][CH3:32]>O1CCCC1>[CH2:38]([Sn:33]([CH2:29][CH2:30][CH2:31][CH3:32])([CH2:34][CH2:35][CH2:36][CH3:37])[C:18]1[S:19][CH:20]=[C:13]2[C:14]=1[O:15][CH2:16][CH2:17][O:12]2)[CH2:39][CH2:40][CH3:41]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
53 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
10 g
Type
reactant
Smiles
O1C=2C(OCC1)=CSC2
Name
Quantity
12 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Tributylstannyl chloride
Quantity
20.3 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
stirred under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice/acetone bath
STIRRING
Type
STIRRING
Details
stirred at this temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice/acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm up
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with toluene (100 mL)
CUSTOM
Type
CUSTOM
Details
chromatographed
ADDITION
Type
ADDITION
Details
filled with silica gel (500 mL)
WASH
Type
WASH
Details
washed with 2% triethylamine in hexane (500 mL)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCC)[Sn](C=1SC=C2OCCOC21)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.17 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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